(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Overview
Description
“(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1222368-75-3 . It has a molecular weight of 243.08 and its molecular formula is C10H8BrFO . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone” is 1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
“(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone” has a molecular weight of 243.07200 and its exact mass is 241.97400 . It has a PSA of 17.07000 and a LogP of 3.18090 . The compound can exist in various physical forms, ranging from a colorless to yellow liquid, semi-solid, or solid .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Cross-Coupling Reactions : Researchers can use it as a substrate in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds .
- Cascade Cyclizations : The compound can be employed in cascade reactions to construct challenging heterocyclic structures .
Spectroscopy and Solvent Effects
Understanding the compound’s vibrational transitions is crucial. Here’s how it relates to spectroscopy:
- Infrared (IR) Spectroscopy : Investigating its IR spectra provides insights into functional groups and solvent interactions .
- Solvent Effects : The polarity of the solvent influences IR spectra. Researchers use scales like linear solvation energy relationships (LSER) to study these effects .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of drugs for the treatment of type 2 diabetes , suggesting that it may interact with enzymes or receptors involved in glucose metabolism.
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the structure and function of the target molecule .
Biochemical Pathways
Given its potential use in the treatment of type 2 diabetes , it may influence pathways related to glucose metabolism.
Result of Action
Similar compounds have been implicated in the treatment of type 2 diabetes , suggesting that it may have effects on glucose metabolism at the cellular level.
properties
IUPAC Name |
(5-bromo-2-fluorophenyl)-cyclopropylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLUBYFIQSKOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695599 | |
Record name | (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1222368-75-3 | |
Record name | (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.